molecular formula C23H22N4O B1221977 4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine

4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine

Cat. No.: B1221977
M. Wt: 370.4 g/mol
InChI Key: UYMPTKIKEQDZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(3-methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine is a member of pyrroles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A study by Lei et al. (2017) presents a green synthetic method for morpholine derivatives, highlighting a process of condensation, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
  • Chemical Transformation : Zaki et al. (2020) describe the synthesis of morpholine derivatives through reactions like Dimroth rearrangement, providing insights into versatile precursor synthesis and nucleophilic substitution reactions (Zaki, El-Dean, Radwan, & Ammar, 2020).

Biological and Medicinal Research

  • Pharmacophore Development : Hobbs et al. (2019) discuss the use of morpholines in developing inhibitors for the PI3K-AKT-mTOR pathway, underscoring their role in forming key hydrogen bonding interactions for selectivity (Hobbs, Bravi, Campbell, et al., 2019).
  • Antitumor Activity : Zhu et al. (2020) have identified morpholine derivatives as potent inhibitors with applications in psoriasis treatment, showcasing the potential of these compounds in therapeutic strategies (Zhu, Ma, Zu, et al., 2020).
  • Neurological Disease Research : Wang et al. (2017) synthesized a compound using morpholine for potential PET imaging in Parkinson's disease, highlighting its application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Additional Applications

  • Antimicrobial Studies : Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a morpholine molecule and evaluated their antimicrobial activities, indicating the potential of morpholine derivatives in combating microbial infections (Majithiya & Bheshdadia, 2022).
  • Molecular Docking and Antitumor Evaluation : Muhammad et al. (2017) conducted molecular docking and in vitro antitumor evaluation of new morpholine-based heterocycles, revealing their promising activities against certain cancer cell lines (Muhammad, Edrees, Faty, et al., 2017).

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C23H22N4O/c1-17-6-5-9-19(14-17)27-15-20(18-7-3-2-4-8-18)21-22(24-16-25-23(21)27)26-10-12-28-13-11-26/h2-9,14-16H,10-13H2,1H3

InChI Key

UYMPTKIKEQDZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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